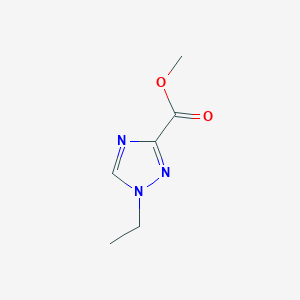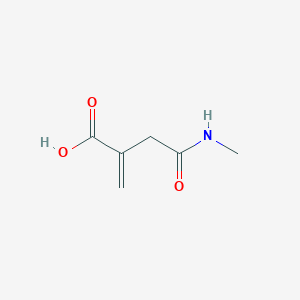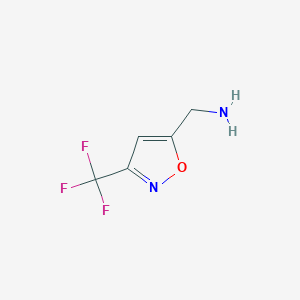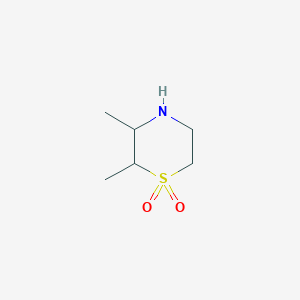
2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione
説明
“2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione” is a chemical compound with the CAS Number: 1333832-03-3 . It has a molecular weight of 163.24 . This compound is an oil at room temperature .
Synthesis Analysis
A convenient synthesis of novel1,4-disubstituted 1,2,3-triazoles is reported via copper(I)-catalyzed one pot [3+2] cycloaddition of various alkyl halides, sodium azide with (prop- 2-yn-1-yl)thiomorpholine and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H13NO2S/c1-5-6 (2)10 (8,9)4-3-7-5/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure of 2,3-Dimethylmorpholine Derivatives : A study by Mawad et al. (2010) explored the synthesis of 3,3-dimethylmorpholine-2,5-diones, leading to thioxomorpholin-2-ones and morpholine-2,5-dithiones. This was achieved through 'direct amide cyclization' and thionation. X-ray crystallography helped establish the structures of these compounds, demonstrating a method to create 2,3-dimethylmorpholine derivatives (Mawad, Pour, Linden, & Heimgartner, 2010).
Characterizing Morpholine Derivatives : Another study by Linden et al. (2001) detailed the structural analysis of 6-benzyl-3,3-dimethylmorpholine-2,5-dione and its derivatives. This work revealed the variations in ring conformation among these compounds, contributing to a deeper understanding of their structural properties (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Applications in Heterocyclic Compound Synthesis
- Construction of Thiomorpholinones : Xie et al. (2020) developed a base-mediated cycloaddition reaction for synthesizing thiomorpholin-3-one derivatives. This method provides efficient access to these derivatives, demonstrating the potential for creating a variety of heterocyclic compounds (Xie, Guo, Wu, Gao, Liu, & Yuan, 2020).
Corrosion Inhibition and Environmental Applications
- Inhibition Properties for Mild Steel Protection : Research by Chafiq et al. (2020) investigated the use of certain compounds as corrosion inhibitors for mild steel in acidic solutions. They found that π-electrons in aromatic rings and lone-pair electrons in methoxy groups contribute to effective corrosion inhibition, highlighting a potential application in protecting metals from corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Polymerization and Chemical Reactions
- Ring-Opening Polymerization Studies : A study on the ring-opening polymerization of morpholine-2,5-dione derivatives by Chisholm et al. (2006) revealed the challenges in polymerization using metal catalysts. They found that only low molecular weight oligomers are obtained, indicating specific reactivity and potential application in polymer science (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Safety and Hazards
特性
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(2)10(8,9)4-3-7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADQSVSMQYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



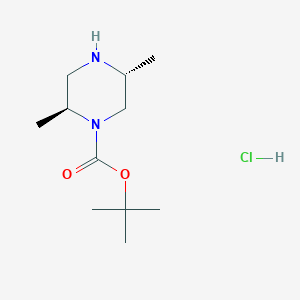

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)

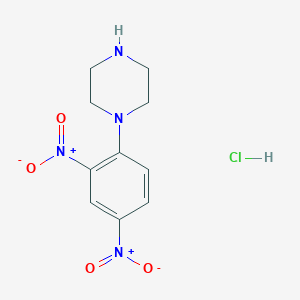
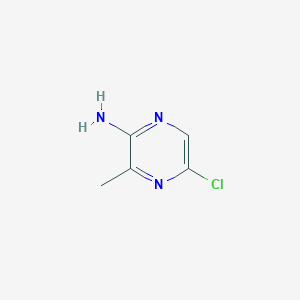

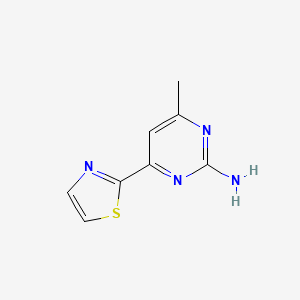
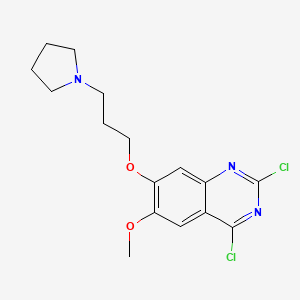
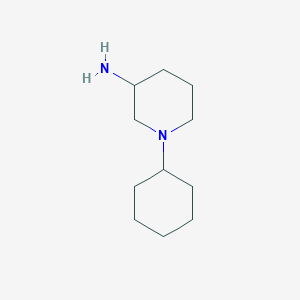
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)
